

Potential off-target effects of BAY-1436032

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Compound of Interest		
Compound Name:	BAY-1436032	
Cat. No.:	B15617696	Get Quote

Technical Support Center: BAY-1436032

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **BAY-1436032**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BAY-1436032**?

A1: **BAY-1436032** is an orally available, potent, and highly selective pan-inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1][2] In cancer cells with IDH1 mutations (e.g., R132H, R132C, R132G, R132S, and R132L), the mutant enzyme neomorphically converts α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, leading to epigenetic alterations (histone and DNA hypermethylation) and a block in cellular differentiation.[4][6] **BAY-1436032** specifically binds to and inhibits the activity of these IDH1 mutants, thereby lowering 2-HG levels. This restores normal cellular differentiation and inhibits tumor cell proliferation.[1][2]

Q2: How selective is BAY-1436032 for mutant IDH1 over wild-type IDH1 and IDH2?

A2: **BAY-1436032** demonstrates a high degree of selectivity for mutant IDH1 over wild-type IDH1 (wtIDH1) and wild-type or mutant IDH2.[1] Preclinical studies have shown that it has virtually no effect on wtIDH1 and the structurally related IDH2 proteins at concentrations where it potently inhibits mutant IDH1.[7] This high selectivity is a key feature of its favorable safety profile.[4]



Q3: Has **BAY-1436032** been screened against a broader panel of kinases or other enzymes?

A3: Yes, preclinical studies have indicated that **BAY-1436032** exhibits a favorable selectivity profile against a large panel of off-target proteins in vitro.[3][8] This suggests a low potential for off-target effects mediated by interactions with other cellular kinases or enzymes.

Q4: What are the potential clinically observed side effects of BAY-1436032?

A4: In Phase I clinical trials involving patients with IDH1-mutant solid tumors and acute myeloid leukemia (AML), **BAY-1436032** was generally well-tolerated, and a maximum tolerated dose (MTD) was not identified in some studies.[9][10] The favorable safety profile is consistent with its high selectivity.[4] However, as with any therapeutic agent, some treatment-emergent adverse events have been reported. For specific details on adverse events observed in clinical trials, it is recommended to consult the primary clinical trial publications.

Troubleshooting Guides

Problem 1: Unexpected cellular toxicity in in vitro experiments at high concentrations.

Potential Cause	Troubleshooting Step
Concentration too high: Exceeding the optimal concentration range may lead to non-specific effects.	Review the literature for recommended in vitro concentrations. BAY-1436032 shows activity in the nanomolar range for mutant IDH1 inhibition. [7][11]
Cell line sensitivity: The specific genetic background of your cell line may make it more susceptible to subtle off-target effects at high concentrations.	Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Solvent toxicity: The solvent used to dissolve BAY-1436032 (e.g., DMSO) may be causing toxicity.	Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control.

Problem 2: Lack of expected biological effect (e.g., differentiation) in IDH1-mutant cells.



Potential Cause	Troubleshooting Step
Incorrect cell line: The cell line may not harbor an IDH1 mutation susceptible to BAY-1436032.	Confirm the IDH1 mutation status of your cell line through sequencing.
Insufficient drug concentration or exposure time: The concentration or duration of treatment may be inadequate to achieve the desired biological effect.	Optimize the concentration and duration of BAY- 1436032 treatment. Time-course experiments are recommended.
Drug degradation: Improper storage or handling may lead to reduced activity of the compound.	Store BAY-1436032 according to the manufacturer's instructions. Prepare fresh stock solutions regularly.
Cellular resistance mechanisms: The cells may have intrinsic or acquired resistance to IDH1 inhibition.	Consider investigating downstream signaling pathways to identify potential resistance mechanisms.

Data on Selectivity of BAY-1436032

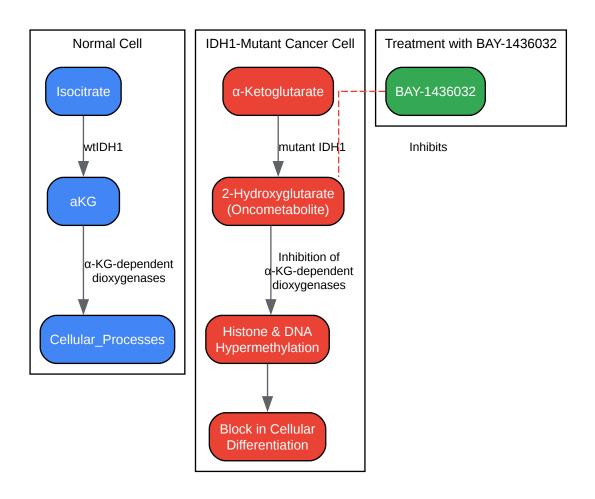
The following table summarizes the inhibitory activity of **BAY-1436032** against various IDH enzymes.

Enzyme Target	IC50 (in vitro)	Reference
Mutant IDH1 (R132H)	15 nM	[7]
Mutant IDH1 (R132C)	45 nM (intracellular R-2HG production)	[11]
Mutant IDH1 (R132H)	60 nM (intracellular R-2HG production)	[11]
Wild-type IDH1	20 μΜ	[7]
Wild-type/Mutant IDH2	>100 μM	[7]

Signaling Pathways and Experimental Workflows



Mutant IDH1 Signaling Pathway and Inhibition by BAY-1436032

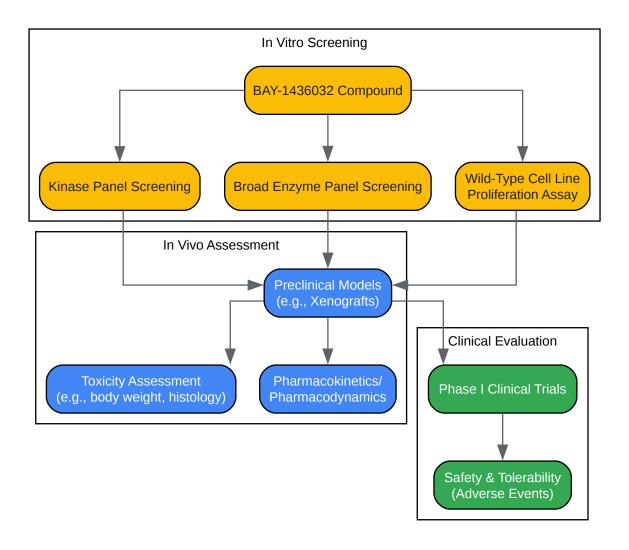


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Caption: On-target action of BAY-1436032 in mutant IDH1 cells.

Experimental Workflow for Assessing Off-Target Effects





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Caption: Workflow for evaluating potential off-target effects.

Experimental Protocols

Protocol 1: In Vitro Assessment of 2-HG Inhibition in IDH1-Mutant Cells

- Cell Culture: Culture IDH1-mutant cells (e.g., primary human AML cells or engineered cell lines) in appropriate media.
- Treatment: Seed cells in multi-well plates and treat with a dose range of BAY-1436032 or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

Troubleshooting & Optimization





- Metabolite Extraction: After treatment, harvest the cells and perform metabolite extraction using a suitable method (e.g., methanol/water/chloroform extraction).
- 2-HG Measurement: Quantify intracellular 2-HG levels using liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Normalize 2-HG levels to cell number or protein concentration. Calculate the IC50 value by plotting the percentage of 2-HG inhibition against the log concentration of BAY-1436032.

Protocol 2: Colony-Forming Assay for Differentiation Assessment

- Cell Preparation: Isolate mononuclear cells from patient samples or use IDH1-mutant cell lines.
- Treatment in Methylcellulose: Plate cells in semi-solid methylcellulose medium containing appropriate cytokines and varying concentrations of BAY-1436032 or vehicle control.
- Incubation: Incubate the plates for 10-14 days to allow for colony formation.
- Colony Counting and Analysis: Score the number and morphology of colonies under a microscope. A decrease in blast-like colonies and an increase in colonies with differentiated morphology indicate a positive drug effect.

Protocol 3: In Vivo Efficacy and Safety Assessment in a Patient-Derived Xenograft (PDX) Model

- Model Establishment: Engraft immunodeficient mice (e.g., NSG mice) with primary human IDH1-mutant AML cells.
- Treatment Administration: Once leukemia is established (confirmed by monitoring human CD45+ cells in peripheral blood), randomize mice into treatment (BAY-1436032 administered orally) and vehicle control groups.
- Monitoring:



- Efficacy: Regularly monitor tumor burden (e.g., percentage of hCD45+ cells in blood, spleen, and bone marrow) and overall survival.
- Pharmacodynamics: Collect serum or plasma at specified time points to measure 2-HG levels.
- Safety/Toxicity: Monitor animal body weight, general health, and perform histological analysis of major organs at the end of the study.
- Data Analysis: Compare tumor growth, survival curves, and 2-HG levels between the treated and control groups to assess the efficacy and on-target activity of BAY-1436032. Evaluate safety based on the toxicity monitoring data.

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